molecular formula C15H18ClNO4 B2800925 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate CAS No. 791607-31-3

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Cat. No. B2800925
CAS RN: 791607-31-3
M. Wt: 311.76
InChI Key: ZHSSVOWJAVLWPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ester, amine, and chloroacetyl groups would significantly influence its structure. Unfortunately, without specific data or a known 3D structure, a detailed analysis isn’t possible .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the chloroacetyl group could take part in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information on whether “Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate” has any biological activity, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3/b14-13+,17-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBATCWPRFKBW-IFLUOOMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

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